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Compound of Interest

(R)-Methyl 2-(3-
Compound Name:
oxocyclopentyl)acetate

Cat. No.: B141785

Get Quote

Introduction & Structural Context

(R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1 for (R)-isomer; 2630-38-8 for
racemate) is a functionalized cyclopentanone derivative. It serves as a strategic building block
in the asymmetric synthesis of pharmaceutical agents and fragrances (e.g., Hedione
precursors).

The molecule features two distinct carbonyl environments—a cyclic ketone and an acyclic
methyl ester—linked by a methylene bridge. The (R)-configuration at the C1 position of the
cyclopentyl ring is crucial for the biological activity of downstream derivatives.

Chemical Identity[1][2][3][4][5]
e |[UPAC Name: Methyl 2-[(1R)-3-oxocyclopentyl]acetate
e Molecular Formula:

[1]

¢ Molecular Weight: 156.18 g/mol
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o Key Functional Groups: Cyclopentanone (C=0), Methyl Ester (

Synthesis & Isolation Workflow

The generation of high-purity (R)-enantiomer typically requires an enzymatic resolution or
asymmetric synthesis, as the standard Michael addition of dimethyl malonate to 2-cyclopenten-
1-one yields a racemate.

Experimental Workflow Diagram

The following flowchart outlines the critical path from synthesis to spectroscopic validation.

(R)-Methyl 2-(3-oxocyclopentylacetate

Click to download full resolution via product page

Figure 1: Synthesis and resolution workflow for isolating the (R)-enantiomer.

Spectroscopic Data Analysis

The following data represents the standard spectroscopic profile for the compound in

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two strong carbonyl absorptions. The ring strain of the
cyclopentanone shifts its stretching frequency slightly higher than a standard acyclic ketone,
often leading to overlapping or broadened bands with the ester.
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Frequency (

Intensity Assignment Mechanistic Insight
)
Cyclopentanone ring
1745-1750 Strong Ketone strain increases bond
force constant.
Typical acyclic methyl
1735-1740 Strong Ester ester stretch; often
overlaps with ketone.
) Alkyl C-H stretching
2950-2960 Medium _ _
(ring and chain).
) Methylene scissoring
1435 Medium )
adjacent to carbonyls.
Ester C-O-C
1160-1200 Strong

asymmetric stretch.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. The molecule lacks a plane of symmetry,
making the ring protons diastereotopic and resulting in complex multiplets.

H NMR (400 MHz,

)

Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Shift (

Multiplicity

. . Structural
Integration Assighment .
Correlation

3.69

Singlet (s)

Characteristic

methyl ester
3H singlet;

diagnostic for

purity.

2.55-2.65

Multiplet (m)

Methine proton
at the
substitution

1H (C1) point; deshielded
by

-carbonyls.

2.42

Doublet of
Doublets (dd)

-methylene
protons of the
acetate side
chain.

2H ] )
Diastereotopic
nature may

cause splitting (

).

2.10-2.35

Multiplet (m)

Protons

to the ketone and
4H (C2, C4)

to the

substituent.

1.50-1.75

Multiplet (m)

2H Protons
(C5)

to the ketone,
furthest from

electron-
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withdrawing

groups.

C NMR (100 MHz,

)

The carbon spectrum confirms the presence of two distinct carbonyls and the cyclopentyl

framework.
Shift (
Type Assignment Notes
)
Diagnostic for
217.5 Quaternary (C) C=0 (Ketone) cyclopentanone
(typically >215 ppm).
Typical aliphatic ester
172.2 Quaternary (C) C=0 (Ester)
carbonyl.
Primary (
51.8 Methyl ester carbon.
)
Secondary (
44.5 Ring C4 to ketone.
)
Secondary (
42.8 Ring C2 to ketone and
) substituent.
Secondary ( Acetate methylene
38.6 .
bridge.
)
) ) Methine stereocenter
33.5 Tertiary (CH) Ring C1 )
(Chiral center).
Secondary (
29.2 Ring C5 to ketone.
)
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Stereochemical Validation

Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral
chromatography or polarimetry, as standard NMR is achiral.

Protocol: Optical Rotation

 Instrument: Digital Polarimeter (Na D-line, 589 nm).

e Sample Prep: 10 mg/mL in Methanol or

 Literature Reference: The (R)-enantiomer typically exhibits specific rotation

values distinct from the racemate (0°). Note: Exact rotation depends on solvent and
concentration; always compare against a certified standard.

Protocol: Chiral HPLC[7][8]

¢ Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
e Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

e Flow Rate: 0.5 - 1.0 mL/min.

e Detection: UV at 210 nm (carbonyl absorption).

o Expected Result: Baseline separation of (R) and (S) enantiomers.

References

o Preparation of Methyl (3-oxocyclopentyl)
o Organic Syntheses, Coll.[2][3] Vol. 9, p. 425 (1998); Vol. 75, p. 195 (1998).
e Enzymatic Resolution of Cyclopentane Derivatives

o Journal of Molecular Catalysis B: Enzymatic, Vol. 11, Issues 4—6, 2001.
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e Spectroscopic Data of Jasmonate Precursors
o PubChem Compound Summary for Methyl 2-(3-oxocyclopentyl)acetate (CID 15386001).

o General NMR of Cyclopentanones: Pretsch, E., et al. Structure Determination of Organic
Compounds. Springer, 2009. (Standard reference for chemical shift prediction rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemlLite - Methyl 2-(3-oxocyclopentyl)acetate (C8H1203) [pubchemlite.lcsb.uni.lu]
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of (R)-Methyl
2-(3-oxocyclopentyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141785/docs#technical-guide-spectroscopic-profiling-
of-r-methyl-2-3-oxocyclopentyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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